molecular formula C6H15NO B1438367 (S)-2-(ethylamino)butan-1-ol CAS No. 83728-78-3

(S)-2-(ethylamino)butan-1-ol

Cat. No. B1438367
CAS RN: 83728-78-3
M. Wt: 117.19 g/mol
InChI Key: BMTAVLCPOPFWKR-LURJTMIESA-N
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Description

“3-(ethylamino)butan-1-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as "3-(ethylamino)-1-butanol" .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(ethylamino)butan-1-ol” were not found, similar compounds like butan-1-ol can undergo various reactions, such as esterification .

Scientific Research Applications

Solvation Studies

The study of solvation dynamics in binary solvent mixtures, like those involving butan-1-ol, provides insights into solute-solvent and solvent-solvent interactions. These interactions are critical for understanding the synergistic behavior in many binary mixtures, impacting the solvation of probes like Brooker's merocyanine (Bevilaqua, T., da Silva, D. C., & Machado, V., 2004).

Chiral Ionic Liquids

Research on chiral ionic liquids, such as those involving butan-2-ol, explores the chiral recognition process. The asymmetry induced in achiral cations by chiral molecules like butan-2-ol leads to a favorable environment for the alcohol in the heterochiral system, offering potential applications in stereoselective processes (Blasius, J., Zaby, P., Hollóczki, O., & Kirchner, B., 2021).

Analytical Chemistry

Butan-1-ol is utilized in spectrophotometric determination of copper in pharmaceutical and biological samples. The formation of stable complexes in an alkaline medium with butan-2-one oxime derivatives is key for sensitive and accurate copper measurement (Dalman, O., Tüfekçi, M., Nohut, S., Güner, S., & Karaböcek, S., 2002).

Synthesis of Chiral Compounds

(S)-3-Aminothiolane, a chiral building block, is synthesized from methioninol, which includes a butan-1-ol derivative. Such chiral building blocks have significant applications in asymmetric synthesis (Dehmlow, E., & Westerheide, R., 1992).

Liquid-Liquid Equilibria Studies

Research on liquid-liquid equilibria involving butan-1-ol helps in understanding molecular interactions in mixtures. This knowledge is crucial for developing separation processes and designing solvent systems (Pikkarainen, L., 1991).

Catalytic Reactions

Butan-1-ol and its derivatives play a role in catalytic reactions, as seen in the conversion of butan-2-ol over AgZr2(PO4)3. The catalytic activity and product distribution in such reactions are influenced by the reducibility of ions and oxygen concentration, providing insights into catalysis and reaction mechanisms (Arsalane, S., Ziyad, M., Coudurier, G., & Védrine, J., 1996).

Thermodynamics and Phase Behavior

Studies on thermodynamic properties of mixtures containing ionic liquids with butan-1-ol enhance the understanding of phase behavior and intermolecular interactions in diverse systems. This information is crucial for process design in chemical engineering and materials science (Heintz, A., Lehmann, J., Wertz, C., & Jacquemin, J., 2005).

Safety And Hazards

While specific safety and hazard information for “3-(ethylamino)butan-1-ol” was not found, it’s important to handle all chemical substances with care and follow safety guidelines .

properties

IUPAC Name

(2S)-2-(ethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAVLCPOPFWKR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654523
Record name (2S)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(ethylamino)butan-1-ol

CAS RN

83728-78-3
Record name (2S)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SHL Kok, TTL Au‐Yeung, HY Cheung… - The Handbook of …, 2006 - Wiley Online Library
This chapter contains sections titled: Introduction Aminophosphine‐Phosphinites (AMPPs) Bisphosphinamidite Ligands Mixed Phosphine‐Phosphoramidites and Phosphine‐…
Number of citations: 2 onlinelibrary.wiley.com

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